molecular formula C18H15N5OS B3014289 N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1171064-05-3

N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B3014289
CAS No.: 1171064-05-3
M. Wt: 349.41
InChI Key: KRKHWPGPISSICM-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H15N5OS and its molecular weight is 349.41. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibition and Cancer Therapy

Research has identified substituted benzamides, which include structural analogs of N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide, as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds exhibit competitive inhibition with ATP and have shown significant in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting their potential in cancer therapy (Borzilleri et al., 2006).

Antimicrobial and Antibacterial Properties

A study on novel analogs of pyrazole derivatives, structurally similar to the compound , revealed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized and evaluated for their antibacterial potency at non-cytotoxic concentrations, providing insight into their potential as antibacterial agents (Palkar et al., 2017).

Antituberculosis Activity

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which share a core structure with this compound, were designed and synthesized as part of a study targeting Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibited significant antituberculosis activity, highlighting their potential in treating tuberculosis infections (Jeankumar et al., 2013).

Catalytic Activity in Oxidation Reactions

Compounds structurally related to this compound have been utilized in nickel-catalyzed cross-coupling reactions with functionalized aryl-, heteroaryl-, alkyl-, and benzylic zinc reagents. These reactions underscore the potential use of such compounds in facilitating smooth catalytic processes at room temperature, which could have implications in organic synthesis and industrial applications (Melzig et al., 2010).

Future Directions

The future directions for “N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide” could involve further exploration of its biological activities and potential applications. The compound could be investigated for its antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Further molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-22-11-9-15(21-22)17(24)23(12-13-6-4-5-10-19-13)18-20-14-7-2-3-8-16(14)25-18/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKHWPGPISSICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.